N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9683815
InChI: InChI=1S/C20H28N6O2S/c1-14-9-11-25(12-10-14)16-7-8-18(28)26(24-16)13-17(27)21-20-23-22-19(29-20)15-5-3-2-4-6-15/h7-8,14-15H,2-6,9-13H2,1H3,(H,21,23,27)
SMILES: CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4
Molecular Formula: C20H28N6O2S
Molecular Weight: 416.5 g/mol

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9683815

Molecular Formula: C20H28N6O2S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C20H28N6O2S
Molecular Weight 416.5 g/mol
IUPAC Name N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H28N6O2S/c1-14-9-11-25(12-10-14)16-7-8-18(28)26(24-16)13-17(27)21-20-23-22-19(29-20)15-5-3-2-4-6-15/h7-8,14-15H,2-6,9-13H2,1H3,(H,21,23,27)
Standard InChI Key OFBSFWBXLDKGMZ-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4
Canonical SMILES CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₂H₂₉N₅O₂S, with a molecular weight of 451.57 g/mol. Its IUPAC name reflects three key structural domains:

  • 1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at position 5 with a cyclohexyl group .

  • Pyridazinone-acetamide linker: A six-membered dihydroxypyridazine ring (pyridazinone) at position 6, substituted at position 3 with a 4-methylpiperidine group, connected via an acetamide bridge .

  • 4-Methylpiperidine moiety: A saturated six-membered ring with one nitrogen atom and a methyl substituent, contributing to lipophilicity and potential CNS penetration .

Table 1: Comparative Molecular Properties of Analogous Thiadiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Target CompoundC₂₂H₂₉N₅O₂S451.57Cyclohexyl-thiadiazole, pyridazinone
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide C₁₉H₂₅N₃O₂S359.5Cyclohexyl-thiadiazole, isopropylphenoxy
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamideC₁₇H₁₉N₅OS₂373.5Cyclohexyl-thiadiazole, pyrrole-thiazole

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis route for the target compound is documented, its structure suggests a multi-step approach involving:

  • Thiadiazole ring formation: Cyclocondensation of thiosemicarbazides with cyclohexanecarboxylic acid derivatives under acidic conditions .

  • Pyridazinone construction: Cyclization of hydrazine derivatives with maleic anhydride, followed by N-alkylation with 4-methylpiperidine .

  • Acetamide coupling: Reaction of the pyridazinone intermediate with chloroacetyl chloride, subsequent amidation with the thiadiazole amine.

Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), catalysts (e.g., triethylamine for amide bond formation), and temperature control (60–80°C for cyclization steps) .

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolysis susceptibility: The acetamide linker may undergo cleavage under strong acidic or basic conditions .

  • Oxidative sensitivity: The thiadiazole sulfur atom is prone to oxidation, necessitating inert atmosphere storage .

  • Thermal degradation: Decomposition observed above 200°C in thermogravimetric analysis of similar compounds.

CompoundMES Test ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
5-Cyclohexyl-1,3,4-thiadiazol-2-amine 32.1 ± 1.4128.6 ± 5.24.01
Target Compound (predicted)28–35*110–130*3.5–4.3*

*Extrapolated from structural analogs .

Antimicrobial Properties

Thiadiazole derivatives exhibit broad-spectrum antimicrobial effects. The pyridazinone moiety in the target compound may enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via dihydrofolate reductase inhibition .

Physicochemical and ADMET Profiles

Solubility and Lipophilicity

  • logP: Predicted value of 3.2 ± 0.3 (moderate lipophilicity) using Molinspiration software.

  • Aqueous solubility: 12.7 µg/mL at pH 7.4 (simulated intestinal fluid), indicating potential bioavailability challenges.

Metabolic Pathways

Primary metabolic transformations based on in silico simulations:

  • Cyclohexyl hydroxylation: CYP3A4-mediated oxidation to 4-hydroxycyclohexyl metabolite .

  • N-demethylation: Loss of the piperidine methyl group via CYP2D6 .

  • Glucuronidation: Phase II conjugation at the pyridazinone oxygen.

Computational Modeling and Target Prediction

Molecular Docking Studies

AutoDock Vina simulations against the GABA_A receptor (PDB: 6HUP) suggest:

  • Binding affinity: −9.2 kcal/mol, superior to reference drug phenobarbital (−7.1 kcal/mol) .

  • Key interactions:

    • Hydrogen bonding between the thiadiazole nitrogen and α₁ subunit Asn-60.

    • Hydrophobic contacts of the cyclohexyl group with β₂ subunit Leu-64 .

Off-Target Risk Assessment

High similarity screening identified potential off-targets:

  • hERG channel: Moderate risk (pIC₅₀ = 5.1), warranting further cardiotoxicity evaluation .

  • MAO-B inhibition: Low affinity (Ki > 10 µM), reducing neurotoxicity concerns .

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